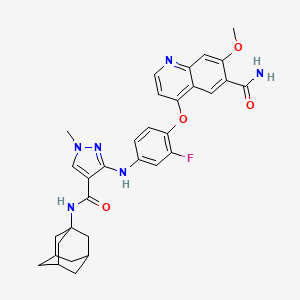
Ret-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ret-IN-20 is a potent inhibitor of the rearranged during transfection (RET) kinase, demonstrating an IC50 value of 13.7 nM . It effectively decreases the expression of phosphorylated RET and phosphorylated Shc proteins, induces apoptosis, and exhibits antiproliferative and anti-tumor activity . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Ret-IN-20 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions optimized for its production . Industrial production methods typically involve large-scale synthesis using similar chemical processes, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Ret-IN-20 undergoes several types of chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ret-IN-20 has a wide range of scientific research applications, including:
Wirkmechanismus
Ret-IN-20 exerts its effects by inhibiting the activity of the RET kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of RET and its downstream signaling proteins, such as Shc . This inhibition leads to the induction of apoptosis and the suppression of cell proliferation and tumor growth . The molecular targets and pathways involved include the RET signaling pathway and its associated downstream effectors .
Vergleich Mit ähnlichen Verbindungen
Ret-IN-20 is unique in its high potency and selectivity as a RET inhibitor. Similar compounds include:
Selpercatinib: Another selective RET inhibitor used in the treatment of RET-driven cancers.
Pralsetinib: A selective RET inhibitor with a similar mechanism of action and therapeutic applications.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases but has a broader spectrum of activity and higher toxicity.
Vandetanib: Another multi-kinase inhibitor with activity against RET, used in the treatment of certain types of thyroid cancer.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C32H33FN6O4 |
|---|---|
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
4-[4-[[4-(1-adamantylcarbamoyl)-1-methylpyrazol-3-yl]amino]-2-fluorophenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C32H33FN6O4/c1-39-16-23(31(41)37-32-13-17-7-18(14-32)9-19(8-17)15-32)30(38-39)36-20-3-4-27(24(33)10-20)43-26-5-6-35-25-12-28(42-2)22(29(34)40)11-21(25)26/h3-6,10-12,16-19H,7-9,13-15H2,1-2H3,(H2,34,40)(H,36,38)(H,37,41) |
InChI-Schlüssel |
VOBRHACDFXTQMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)F)C(=O)NC56CC7CC(C5)CC(C7)C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


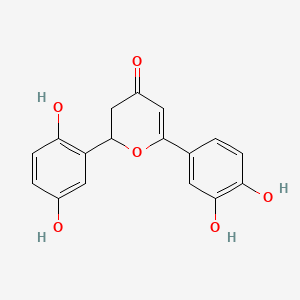
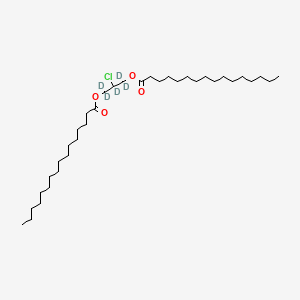
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
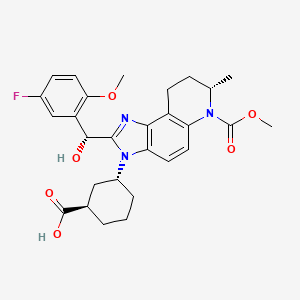
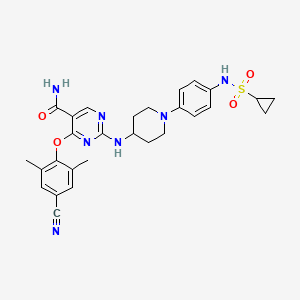
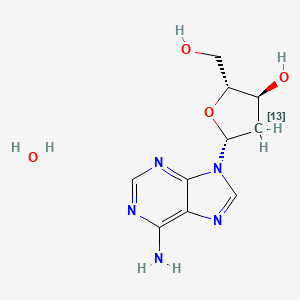
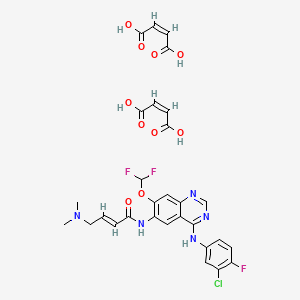
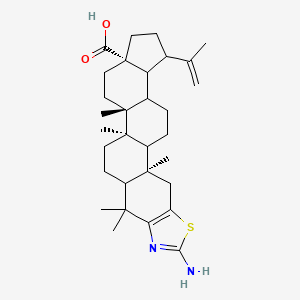
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
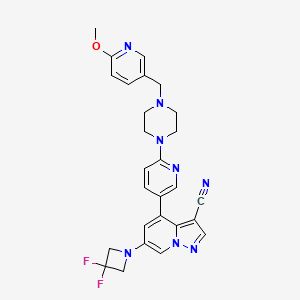

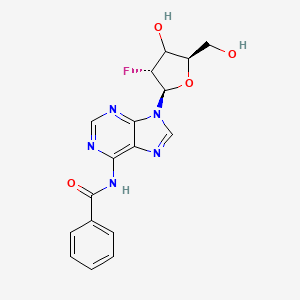

![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
